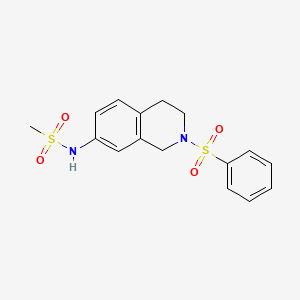

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-23(19,20)17-15-8-7-13-9-10-18(12-14(13)11-15)24(21,22)16-5-3-2-4-6-16/h2-8,11,17H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZIBYVGLCIFDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=CC=C3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

Methanesulfonamide Addition: The final step involves the addition of the methanesulfonamide group, which can be carried out using methanesulfonyl chloride and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.

Reduction: Reduction of the sulfonyl group can yield thiols or sulfides.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfonic acids

Reduction: Thiols or sulfides

Substitution: Various substituted aromatic derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential as an antibiotic or an anticancer agent. The tetrahydroisoquinoline core is known for its bioactivity, and the sulfonamide group enhances its ability to interact with biological targets.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The tetrahydroisoquinoline core can interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

- N-Phenyl-bis(trifluoromethanesulfonimide)

- Sulfanilamide

- Sulfamethoxazole

Uniqueness

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is unique due to its combination of a tetrahydroisoquinoline core and a sulfonamide group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Biological Activity

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article discusses its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features:

- Tetrahydroisoquinoline Core : A bicyclic structure known for its diverse biological activities.

- Sulfonamide Functionalities : These groups are often associated with antibacterial properties and enzyme inhibition.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of matrix metalloproteinases (MMPs) . MMPs are crucial in various pathological processes such as cancer metastasis and tissue remodeling. Inhibiting these enzymes can potentially halt tumor progression and metastasis.

Antimicrobial Properties

The sulfonamide component suggests potential antibacterial activity . Historically, sulfonamides have been effective against a range of bacterial infections. The specific activity of this compound against various bacterial strains is still under investigation but holds promise based on the structural similarities to known antimicrobial agents.

Anti-inflammatory Effects

Studies have shown that compounds with similar structural motifs exhibit anti-inflammatory properties. While direct evidence for this compound's anti-inflammatory activity is limited, the pharmacophore's characteristics suggest a possible mechanism for reducing inflammation in various models .

Synthesis and Evaluation

The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide typically involves multi-step organic reactions allowing for functional group modifications to enhance biological activity. The incorporation of sulfonamide groups is critical for achieving desired pharmacological effects.

Pharmacological Studies

Several studies have evaluated the pharmacological potential of related compounds. For instance:

- In vitro studies demonstrated that derivatives with similar structures can inhibit cell proliferation in cancer cell lines by inducing apoptosis through various pathways including the activation of caspases and modulation of cell cycle regulators .

- In vivo studies have indicated that certain derivatives exhibit significant bioavailability and therapeutic effects in animal models of autoimmune diseases, suggesting that modifications to the tetrahydroisoquinoline core may enhance efficacy against specific targets such as RORγt in Th17-mediated conditions .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₄S₂ |

| Molecular Weight | 366.47 g/mol |

| CAS Number | 954639-21-5 |

| Melting Point | Not Available |

| Biological Targets | MMPs, Bacterial Infections |

| Potential Applications | Anticancer, Antimicrobial |

Q & A

Q. What are the optimized synthetic routes for N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide, and how do reaction conditions impact yield?

The synthesis typically involves multi-step pathways, including:

- Core scaffold preparation : Cyclization of benzaldehyde derivatives with amines to form the tetrahydroisoquinoline backbone .

- Sulfonylation : Introduction of the phenylsulfonyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine to minimize side reactions .

- Methanesulfonamide coupling : Reaction with methanesulfonyl chloride in dichloromethane at 0–5°C to preserve functional group integrity . Yield optimization hinges on temperature control (e.g., low temperatures for sulfonylation) and purification via column chromatography or HPLC .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, with deuterated DMSO as the solvent for solubility .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight and purity (>95%) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) for purity assessment .

Q. How can solubility and stability profiles be determined under varying experimental conditions?

- Solubility : Test in DMSO (primary stock) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy at λmax ≈ 270 nm .

- Stability : Accelerated degradation studies under thermal stress (40–60°C) and oxidative conditions (H₂O₂) with LC-MS monitoring .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Mitigation includes:

- Standardized protocols : Fixed ATP levels (e.g., 10 µM) in kinase inhibition assays to reduce variability .

- Orthogonal assays : Cross-validate enzyme inhibition (e.g., fluorescence polarization) with cellular proliferation assays (e.g., MTT) .

Q. How does the phenylsulfonyl group influence structure-activity relationships (SAR) compared to analogs?

- Electron-withdrawing effects : The phenylsulfonyl group enhances electrophilicity, improving binding to cysteine residues in target enzymes (e.g., kinases) .

- Comparative SAR : Analogs with cyclopropanecarbonyl () show reduced potency (IC₅₀ > 1 µM vs. 0.2 µM for phenylsulfonyl), highlighting the sulfonyl group’s role in target engagement .

Q. What computational methods predict binding modes with biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 3POZ for kinase targets) to model interactions with the tetrahydroisoquinoline core .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of sulfonamide-target hydrogen bonds .

Q. How can metabolic stability be improved without compromising activity?

- Deuterium incorporation : Replace labile hydrogen atoms in the methanesulfonamide group to slow CYP450-mediated oxidation .

- Prodrug strategies : Mask the sulfonamide as a tert-butyl carbamate, which hydrolyzes in vivo .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating enzyme inhibition?

- Kinase inhibition : ADP-Glo™ assay with recombinant kinases (e.g., JAK2) and 10 µM ATP .

- Protease inhibition : Fluorogenic substrates (e.g., Z-Gly-Pro-AMC) in pH 7.4 Tris buffer .

Q. How to address low yields in large-scale synthesis?

- Flow chemistry : Continuous flow reactors for sulfonylation steps improve mixing and heat transfer, reducing byproducts .

- Microwave-assisted synthesis : 100°C for 10 minutes accelerates cyclization steps with 20% yield improvement .

Q. What are best practices for comparative analysis with structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.